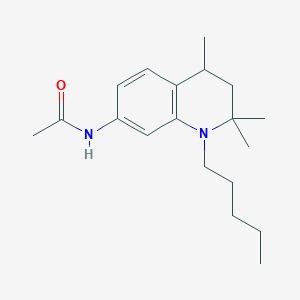
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound with a unique structure that includes a quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The quinoline ring is then alkylated with 2,2,4-trimethyl-1-pentyl halide under basic conditions to introduce the alkyl side chain.
Acetylation: Finally, the alkylated quinoline is acetylated using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated acetamide derivatives.
科学研究应用
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a coalescing agent in coatings and personal care products.
2,4,4-Trimethyl-1-pentene: An intermediate in organic synthesis and polymer production.
1-Pentene, 2,4,4-trimethyl-: Utilized in the production of specialty chemicals.
Uniqueness
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide stands out due to its unique quinoline ring system and the presence of both alkyl and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
90312-25-7 |
|---|---|
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC 名称 |
N-(2,2,4-trimethyl-1-pentyl-3,4-dihydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C19H30N2O/c1-6-7-8-11-21-18-12-16(20-15(3)22)9-10-17(18)14(2)13-19(21,4)5/h9-10,12,14H,6-8,11,13H2,1-5H3,(H,20,22) |
InChI 键 |
NZJHDLOPDCOPHM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


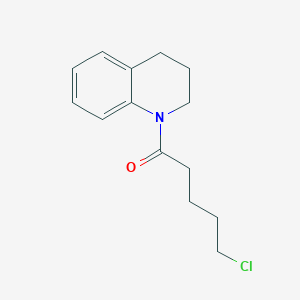
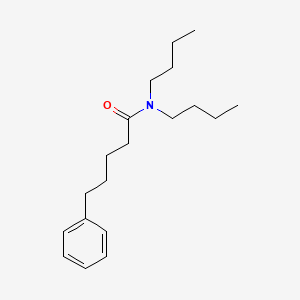
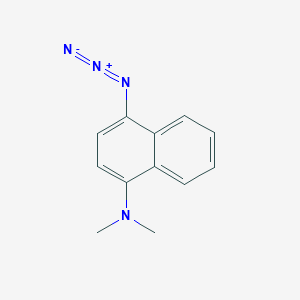
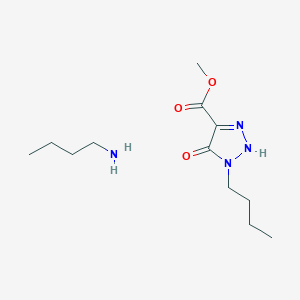

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
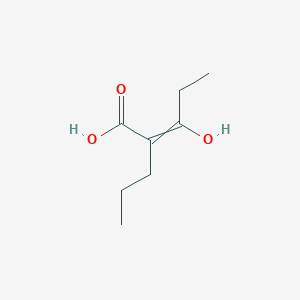
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
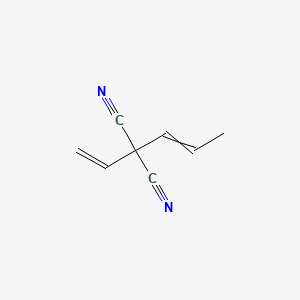
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
